Aminolupinine o-benzoil acid ester
Overview
Description
Aminolupinine o-benzoil acid ester is a chemical compound with the molecular formula C24H28N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminolupinine o-benzoil acid ester can be synthesized through esterification reactions. One common method involves the reaction of aminolupinine with benzoic acid in the presence of an acid catalyst. The reaction typically requires heating and can be carried out in a solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Aminolupinine o-benzoil acid ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce aminolupinine and benzoic acid.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid catalyst, while basic hydrolysis uses a strong base such as sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Aminolysis: Amines such as ammonia or primary amines are used in this reaction.
Major Products Formed
Hydrolysis: Aminolupinine and benzoic acid.
Reduction: Alcohols or aldehydes.
Aminolysis: Amides.
Scientific Research Applications
Aminolupinine o-benzoil acid ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of aminolupinine o-benzoil acid ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: An ester with similar structural features but different functional groups.
Methyl butyrate: Another ester with a similar ester functional group but different alkyl and aryl groups.
Uniqueness
Aminolupinine o-benzoil acid ester is unique due to its specific combination of aminolupinine and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable .
Properties
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-benzoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(18-9-2-1-3-10-18)20-12-4-5-13-21(20)24(28)25-17-19-11-8-16-26-15-7-6-14-22(19)26/h1-5,9-10,12-13,19,22H,6-8,11,14-17H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVVTWYCFPNSTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396382 | |
Record name | Aminolupinine o-benzoil acid ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716343-13-4 | |
Record name | Aminolupinine o-benzoil acid ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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